N-Desmethylvardenafil is a chemical compound that is recognized as a derivative of vardenafil, which is primarily used for the treatment of erectile dysfunction. This compound is classified under the category of phosphodiesterase type 5 inhibitors, which function by enhancing blood flow to the penis during sexual arousal. N-Desmethylvardenafil is notable for its pharmacological properties and potential therapeutic applications.
N-Desmethylvardenafil can be synthesized from vardenafil, which itself is derived from various synthetic pathways involving complex organic chemistry. The compound has been studied extensively in both clinical and laboratory settings, leading to a better understanding of its effects and mechanisms.
N-Desmethylvardenafil falls under the classification of:
The synthesis of N-Desmethylvardenafil typically involves the demethylation of vardenafil. Various methods have been employed in its synthesis, including:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to achieve high yields and purity. Analytical techniques like high-performance liquid chromatography (HPLC) are commonly used to monitor the progress of the reaction and assess product purity.
N-Desmethylvardenafil has the chemical formula and a molecular weight of 446.58 g/mol. Its structural representation indicates a complex arrangement of carbon, nitrogen, oxygen, and sulfur atoms.
N-Desmethylvardenafil can undergo various chemical reactions typical for phosphodiesterase inhibitors. Key reactions include:
The stability of N-Desmethylvardenafil in different pH environments is crucial for its efficacy as a therapeutic agent. Kinetic studies are often conducted to understand the rates and mechanisms of these reactions.
N-Desmethylvardenafil functions primarily by inhibiting phosphodiesterase type 5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule that facilitates smooth muscle relaxation and vasodilation in the penis during sexual stimulation.
By inhibiting this enzyme, N-Desmethylvardenafil increases cGMP levels, leading to prolonged smooth muscle relaxation and enhanced blood flow. This mechanism is similar to that of other drugs in its class but may exhibit variations in potency and duration of action.
N-Desmethylvardenafil has significant implications in pharmaceutical research, particularly in studies related to erectile dysfunction treatments. Its properties are also investigated for potential applications in other areas such as pulmonary hypertension due to its vasodilatory effects.
N-Desmethylvardenafil is the primary active metabolite of vardenafil, formed via cytochrome P450 (CYP450)-mediated N-demethylation. This biotransformation is predominantly catalyzed by CYP3A4 and CYP3A5 isoforms, which account for >80% of the metabolic clearance of vardenafil [4] [10]. CYP2C9 plays a secondary role, contributing approximately 15-20% to the overall metabolism [1] [5]. The reaction mechanism involves oxidative attack on the methyl group attached to the piperazine nitrogen, forming an unstable carbinolamine intermediate that decomposes to yield N-desmethylvardenafil and formaldehyde [9].
Table 1: Enzymatic Contributions to Vardenafil N-Demethylation
CYP Isoform | Contribution (%) | Catalytic Efficiency (CLₘₐₓ) | Inhibitor Sensitivity |
---|---|---|---|
CYP3A4 | 60-65% | 18.7 μL/min/pmol | Ketoconazole (>90% inhibition) |
CYP3A5 | 20-25% | 9.2 μL/min/pmol | Ketoconazole (>85% inhibition) |
CYP2C9 | 15-20% | 5.6 μL/min/pmol | Sulfaphenazole (70-75% inhibition) |
In vitro studies using recombinant human CYP enzymes and chemical inhibitors demonstrate that ketoconazole (CYP3A inhibitor) reduces N-desmethylvardenafil formation by >85%, while sulfaphenazole (CYP2C9 inhibitor) causes 20-30% suppression [1] [5]. Flavin-containing monooxygenases (FMOs) show negligible involvement, distinguishing this pathway from the metabolism of structurally related PDE5 inhibitors like sildenafil [9].
The kinetics of N-desmethylvardenafil formation follow biphasic Michaelis-Menten kinetics in human liver microsomes, indicating involvement of high-affinity/low-capacity and low-affinity/high-capacity enzymatic components [1] [5]. The high-affinity phase (Km1 = 6.2 ± 1.8 μM) is attributed primarily to CYP3A4, while the low-affinity phase (Km2 = 78.5 ± 22 μM) involves both CYP3A4 and CYP2C9 [1].
Table 2: Kinetic Parameters of N-Desmethylvardenafil Formation
Kinetic Parameter | High-Affinity Phase | Low-Affinity Phase |
---|---|---|
Km (μM) | 6.2 ± 1.8 | 78.5 ± 22 |
Vₘₐₓ (pmol/min/mg) | 24.5 ± 6.3 | 142.7 ± 38 |
CLᵢₙₜ (μL/min/mg) | 3.95 | 1.82 |
Hepatic intrinsic clearance (CLᵢₙₜ) calculations reveal that CYP3A4 dominates metabolic efficiency at therapeutic vardenafil concentrations (0.5-10 μM), with CLᵢₙₜ values 2.2-fold higher than those of CYP2C9 [5] [10]. Interspecies variability is significant: rodent liver microsomes exhibit 3.5-fold lower CLᵢₙₜ compared to humans, while canine models show comparable efficiency [10].
Genetic variations in CYP3A and CYP2C9 genes substantially alter N-desmethylvardenafil formation:
Table 3: Genetic Polymorphism Effects on N-Desmethylvardenafil Pharmacokinetics
Genetic Variant | Allele Frequency | Metabolic Rate Change | Plasma AUC Change |
---|---|---|---|
CYP3A53/3 (non-expresser) | 80-90% (Caucasian) | ↓ 40-45% | ↑ 2.1-fold |
CYP2C92/2 | 8-10% (European) | ↓ 35% | ↑ 1.7-fold |
CYP3A4*22 carrier | 5-7% (European) | ↓ 30% | ↑ 1.5-fold |
Pharmacokinetic simulations indicate that CYP3A5 non-expressers experience 2.1-fold higher vardenafil AUC and prolonged N-desmethylvardenafil exposure compared to expressers [6] [8]. This polymorphism-driven variability necessitates dosage adjustments when co-administering CYP3A inhibitors like fluconazole, which amplifies AUC by 3.8-fold in poor metabolizers [6] [8].
N-desmethylvardenafil exhibits distinct metabolic properties compared to metabolites of other PDE5 inhibitors:
Table 4: Cross-PDE5 Inhibitor Metabolic Comparison
Parameter | Vardenafil → N-Desmethylvardenafil | Sildenafil → N-Desmethylsildenafil | Tadalafil → metabolites |
---|---|---|---|
Primary CYP Isoforms | CYP3A4/5 (85%), CYP2C9 (15%) | CYP3A4 (75%), CYP2C9 (25%) | CYP3A4 (100%) |
Metabolite:Paren AUC Ratio | 0.5 | 0.4 | <0.1 |
Metabolite PDE5 IC₅₀ | 0.7 nM (vs. parent 0.5 nM) | 1.5 nM (vs. parent 0.8 nM) | >500 nM |
CLᵢₙₜ (μL/min/mg) | 3.95 | 1.72 | 0.38 |
The absence of CYP2C9 involvement in tadalafil metabolism reduces vulnerability to polymorphisms affecting warfarin or phenytoin metabolism, whereas vardenafil and sildenafil may exhibit drug interactions with CYP2C9 substrates [1] [5]. Species differences are pronounced: canine models overpredict human N-desmethylvardenafil exposure by 2.2-fold, while rodent models underpredict by 3.5-fold [10].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4